Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
7-(1,2-Dihydroxyethyl)-1,4a,7,9-tetramethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthren-2-yl hexopyranoside is a natural product found in Sigesbeckia orientalis and Indocypraea montana with data available.
Sulfonated salicylic acid derivative used as a metal scavenger due to its strong association with a range of metals. Forms proton-transfer dye complexes with diazo compounds such as 4-(phenyldiazenyl)aniline. Proteins are precipitated upon complexation with 5-Sulfosalicylic acid, allowing qualitative analysis of the resultant turbidity formed in a sample by these complexes leaving solution. Protein precipitation with 5-Sulfosalicylic acid has also been employed as a preparative measure for removing proteins prior to chromatographic analysis. Also used as a spray reagent for the detection of amino acids on thin layer chromatography (TLC) plates and as a doping agent for polyaniline. 5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate and pentahydrate. It acts as a ligand and forms various coordination complexes. It forms a complex with theophylline. Crystal structure of the complex was investigated by X-ray photoelectron spectroscopy (XPS). 5-Sulfosalicylic acid dihydrate is a poly functional metal chelating ligand that may be used to form metal coordination complexes.
2-oxobutanoic acid is a 2-oxo monocarboxylic acid that is the 2-oxo derivative of butanoic acid. It is a 2-oxo monocarboxylic acid and a short-chain fatty acid. It derives from a butyric acid. It is a conjugate acid of a 2-oxobutanoate. 3-Methyl pyruvic acid, also known as alpha-ketobutyric acid or 2-oxobutyric acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 3-Methyl pyruvic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3-Methyl pyruvic acid has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, 3-methyl pyruvic acid is primarily located in the cytoplasm. 3-Methyl pyruvic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-methyl pyruvic acid is involved in the methionine metabolism pathway, the selenoamino acid metabolism pathway, the glycine and serine metabolism pathway, and the threonine and 2-oxobutanoate degradation pathway. 3-Methyl pyruvic acid is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, homocystinuria, cystathionine beta-synthase deficiency, the NON ketotic hyperglycinemia pathway, and the hypermethioninemia pathway. Outside of the human body, 3-methyl pyruvic acid can be found in a number of food items such as dock, common persimmon, nutmeg, and common pea. This makes 3-methyl pyruvic acid a potential biomarker for the consumption of these food products.